REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([OH:6])=[O:5].O.[CH2:11](O)[CH3:12]>>[CH2:11]([O:5][C:4](=[O:6])[C:3]([CH3:9])([CH3:2])[CH2:7][CH3:8])[CH3:12]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC)C
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether
|
Type
|
WASH
|
Details
|
Wash the combined organics with saturated aqueous sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |